2,4,5-trimethyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine

CDK2 inhibition Kinase selectivity Structure–activity relationship

Procure this specific 2,4,5-trimethyl analog for CDK2-centric biochemical screening cascades. The substitution pattern is predicted by class SAR to favor CDK2 over CDK9 inhibition, unlike ethyl analogs. It serves as an unoptimized CDK2-biased probe for benchmarking against reference inhibitors like roscovitine. Its low lipophilicity and reduced molecular weight make it a superior starting point for hit-to-lead optimization focused on solubility. Simple in-class substitution risks irreproducible results.

Molecular Formula C18H21N7
Molecular Weight 335.4 g/mol
CAS No. 2549053-45-2
Cat. No. B6457808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,5-trimethyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine
CAS2549053-45-2
Molecular FormulaC18H21N7
Molecular Weight335.4 g/mol
Structural Identifiers
SMILESCC1=C(N=C(N=C1N2CCN(CC2)C3=NC=NC4=C3C=CC=N4)C)C
InChIInChI=1S/C18H21N7/c1-12-13(2)22-14(3)23-17(12)24-7-9-25(10-8-24)18-15-5-4-6-19-16(15)20-11-21-18/h4-6,11H,7-10H2,1-3H3
InChIKeyIHNCERRRPDRXJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4,5-Trimethyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine (CAS 2549053-45-2): Chemical Identity & Scaffold Classification for Procurement


2,4,5-Trimethyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine (CAS 2549053‑45‑2, molecular formula C₁₈H₂₁N₇, molecular weight 335.4 g/mol) is a synthetic small molecule featuring a 2,4,5-trisubstituted pyrimidine core linked via a piperazine bridge to a pyrido[2,3‑d]pyrimidine moiety . This compound belongs to a congeneric series of piperazinyl-pyrimidine derivatives with contiguous CAS registry numbers (2548992‑19‑2, 2548995‑21‑5, 2549044‑70‑2, 2549053‑45‑2), indicating a common synthetic origin and shared structure–activity exploration space [1]. The pyrido[2,3‑d]pyrimidine scaffold is a privileged kinase-inhibitor template with demonstrated high-affinity binding to cyclin‑dependent kinases (CDKs), particularly CDK4 and CDK6, and is the core architecture of clinically validated oncology agents [2].

Why Generic Substitution Is Not Straightforward: The Critical Role of Methyl‑Group Topology in 2,4,5-Trimethyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine


Within the C₁₈H₂₁N₇ isomeric space, seemingly minor alkyl‑substitution changes produce profound differences in kinase‑selectivity profiles. In the pyrido[2,3‑d]pyrimidine class, the nature and position of substituents on the pyrimidine ring dictate both potency and selectivity across the CDK family (e.g., CDK2 vs CDK4/6 vs CDK9) [1]. For example, replacement of the 4‑methyl group with an ethyl (CAS 2549044‑70‑2) or the 2‑methyl with a cyclopropyl (CAS 2548995‑21‑5) alters the steric and electronic complementarity with the kinase ATP‑binding pocket, potentially shifting the inhibition spectrum and cellular anti‑proliferative EC₅₀ by orders of magnitude [2]. Furthermore, swapping the pyrido[2,3‑d]pyrimidine core for a pyrazolo[1,5‑a]pyrimidine (CAS 2548992‑19‑2) changes the hinge‑binding hydrogen‑bond pattern, which can abrogate CDK inhibition entirely [3]. Therefore, procurement of this specific 2,4,5‑trimethyl analog is essential for experiments where precise CDK2‑centric or defined multi‑kinase inhibition profiles must be maintained; simple in‑class substitution without confirmatory biochemical profiling risks irreproducible biological results.

Quantitative Differentiation Evidence for 2,4,5-Trimethyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine (CAS 2549053-45-2) Relative to Closest Analogs


CDK2 Biochemical IC₅₀: Target Compound vs. 4-Ethyl Analog (CAS 2549044-70-2)

The target compound (CAS 2549053-45-2) is reported to act as a CDK2 inhibitor, with its 2,4,5‑trimethyl substitution pattern on the pyrimidine ring conferring specific ATP‑competitive binding characteristics . In the broader 2,4,5‑trisubstituted pyrimidine CDK inhibitor series, compounds bearing a 4‑methyl group consistently display superior CDK2 inhibitory potency compared to their 4‑ethyl counterparts, which often shift selectivity toward CDK9 [1]. The 4‑ethyl analog (CAS 2549044-70-2) differs by only one methylene unit, yet published SAR data on the 2,4,5‑trisubstituted pyrimidine scaffold indicate that elongation at the 4‑position can reduce CDK2 affinity by 3‑ to 10‑fold while enhancing CDK9 potency [2]. This structure‑selectivity relationship makes the 2,4,5‑trimethyl substitution pattern the preferred choice for research applications requiring a CDK2‑biased inhibition profile.

CDK2 inhibition Kinase selectivity Structure–activity relationship

Hinge‑Binding Core Differentiation: Pyrido[2,3-d]pyrimidine vs. Pyrazolo[1,5-a]pyrimidine (CAS 2548992-19-2)

The pyrido[2,3‑d]pyrimidine core of the target compound provides a distinct hinge‑binding hydrogen‑bond network compared to the pyrazolo[1,5‑a]pyrimidine core found in CAS 2548992‑19‑2 [1]. Pyrido[2,3‑d]pyrimidines engage the kinase hinge region via N1 and N3 atoms, a binding mode that has been crystallographically validated for CDK4/6 inhibitors such as palbociclib [2]. In contrast, pyrazolo[1,5‑a]pyrimidines present a different hydrogen‑bond donor/acceptor arrangement that often results in reduced CDK affinity and altered kinome‑wide selectivity [3]. The target compound's pyrido[2,3‑d]pyrimidine core is therefore predicted to maintain CDK family binding that is lost or diminished when this core is replaced by a pyrazolo[1,5‑a]pyrimidine, even when the 2,4,5‑trimethylpyrimidine‑piperazine substructure is preserved.

Kinase hinge-binding Scaffold hopping Selectivity fingerprint

Physicochemical Property Differentiation: 2,4,5-Trimethyl vs. 2-Cyclopropyl-4,5-dimethyl Substitution (CAS 2548995-21-5)

The 2,4,5‑trimethyl substitution pattern of the target compound results in a lower calculated lipophilicity (XLogP3‑AA) compared to the 2‑cyclopropyl‑4,5‑dimethyl analog (CAS 2548995‑21‑5). PubChem computed properties for the cyclopropyl analog (CID 154882880) give an XLogP3‑AA of 2.8 and a molecular weight of 361.4 g/mol [1]. The target compound (MW 335.4 g/mol) is 26 Da lighter and, based on the absence of the cyclopropyl group, is predicted to have an XLogP3‑AA approximately 0.5–1.0 log units lower . This reduced lipophilicity translates to higher aqueous solubility and potentially improved handling characteristics for in vitro assay preparation, while the lower molecular weight is favorable for ligand efficiency metrics during hit‑to‑lead optimization [2].

Lipophilicity Solubility Permeability Drug-likeness

Recommended Research & Industrial Application Scenarios for 2,4,5-Trimethyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine (CAS 2549053-45-2)


CDK2‑Focused Biochemical Screening and Selectivity Profiling

This compound is best deployed as a starting point in CDK2‑centric biochemical screening cascades, where the 2,4,5‑trimethyl substitution pattern is predicted by class SAR to favor CDK2 over CDK9 inhibition, unlike the 4‑ethyl analog [1]. Researchers should use this compound as an unoptimized CDK2‑biased probe, benchmarking its IC₅₀ against reference inhibitors such as roscovitine (CDK2 IC₅₀ = 0.3 μM) or dinaciclib in parallel CDK2/cyclin A enzymatic assays [2].

Kinase Selectivity Panel Screening with Pyrido[2,3-d]pyrimidine Core

For laboratories running broad kinome selectivity panels, this compound serves as a representative of the pyrido[2,3‑d]pyrimidine hinge‑binding chemotype, which is crystallographically validated for CDK4/6 engagement [3]. It is appropriate for use as a tool compound to establish the baseline selectivity fingerprint of the 2,4,5‑trimethyl‑pyrido[2,3‑d]pyrimidine‑piperazine series, enabling direct comparison with the pyrazolo[1,5‑a]pyrimidine analog (CAS 2548992‑19‑2) to quantify the impact of core modification on kinome‑wide selectivity.

In Vitro ADME/PK Optimization Starting Point with Favorable Physicochemical Profile

The compound's lower lipophilicity (predicted XLogP3‑AA ~2.0–2.3) and reduced molecular weight (335.4 g/mol) compared to the 2‑cyclopropyl‑4,5‑dimethyl analog (XLogP3‑AA = 2.8, MW = 361.4 g/mol) make it a superior starting point for hit‑to‑lead optimization programs focused on improving aqueous solubility and reducing non‑specific protein binding [4]. Medicinal chemistry teams should prioritize this analog when ligand efficiency metrics and developability profiles are key selection criteria.

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